2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid
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Overview
Description
2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid is an organic compound that features a benzene ring substituted with a thiosemicarbazone group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. This intermediate is then reacted with benzoic acid under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiosemicarbazone group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Scientific Research Applications
2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiosemicarbazone group can chelate metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular pathways, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Compounds with a benzene ring fused to a thiazole ring, known for their biological activity.
Benzamides: Derivatives of benzoic acid with an amide group, used in various pharmaceutical applications.
Uniqueness
2-(3,4-Dimethyl-alpha-thiosemicarbazonobenzyl)benzoic acid is unique due to the presence of both a thiosemicarbazone group and a benzoic acid moiety, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(E)-N-(carbamothioylamino)-C-(3,4-dimethylphenyl)carbonimidoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10-7-8-12(9-11(10)2)15(19-20-17(18)23)13-5-3-4-6-14(13)16(21)22/h3-9H,1-2H3,(H,21,22)(H3,18,20,23)/b19-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFVJZFDUVAAHY-XDJHFCHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=NNC(=S)N)C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C(=N\NC(=S)N)/C2=CC=CC=C2C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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